molecular formula C18H18ClFN2O B2540246 3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide CAS No. 2097863-03-9

3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide

Cat. No.: B2540246
CAS No.: 2097863-03-9
M. Wt: 332.8
InChI Key: JYVRQIIULINNEJ-UHFFFAOYSA-N
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Description

3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorinated and fluorinated phenyl ring, a cyclopropyl-substituted pyridine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Phenyl Ring: The chlorinated and fluorinated phenyl ring can be synthesized through halogenation reactions, where chlorine and fluorine atoms are introduced into the phenyl ring using reagents such as chlorine gas and fluorine gas or their derivatives.

    Cyclopropyl-Substituted Pyridine Ring: The cyclopropyl group can be introduced into the pyridine ring through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Amide Bond Formation: The final step involves the formation of the amide bond between the phenyl ring and the pyridine ring. This can be achieved through coupling reactions using reagents such as carbodiimides or other amide coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for studying enzyme activity or protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact molecular pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide: Similar structure with an acetamide moiety instead of a propanamide moiety.

    3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]butanamide: Similar structure with a butanamide moiety instead of a propanamide moiety.

    3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide: Similar structure with a benzamide moiety instead of a propanamide moiety.

Uniqueness

The uniqueness of 3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide lies in its specific combination of functional groups and molecular configuration. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from similar compounds.

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O/c19-15-9-12(1-6-16(15)20)3-8-18(23)22-11-13-2-7-17(21-10-13)14-4-5-14/h1-2,6-7,9-10,14H,3-5,8,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVRQIIULINNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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